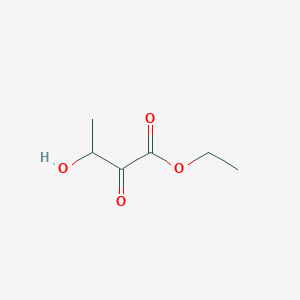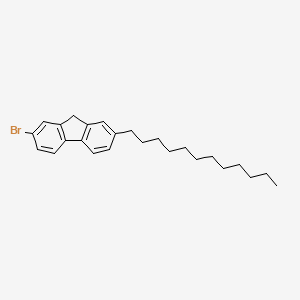![molecular formula C11H19NO4 B15232702 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)
2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is an organic compound with the molecular formula C11H19NO4. It is a derivative of cyclobutane, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution.
tert-Butoxycarbonyl Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Addition: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutane ring or the amino group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[trans-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- Cyclobutaneacetic acid derivatives
- tert-Butoxycarbonyl protected amino acids
Uniqueness
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the Boc-protected amino group and the cyclobutane ring makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
XEJQQXKDTNNNMU-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
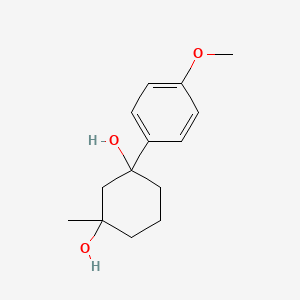
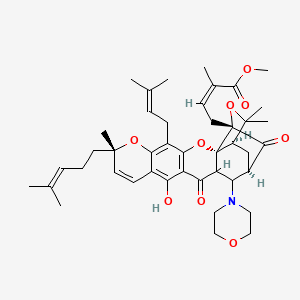

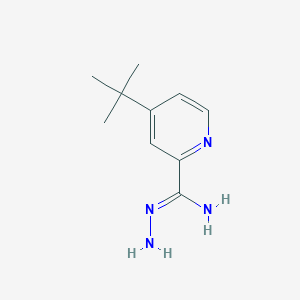
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)

![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
